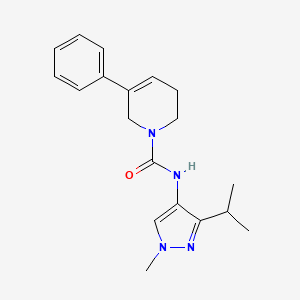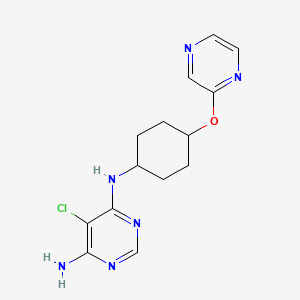![molecular formula C14H22N4OS B6623835 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied in preclinical models and has shown promising results in inhibiting the growth and proliferation of cancer cells.
Mechanism of Action
2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol is a selective inhibitor of BTK, which plays a crucial role in the survival and proliferation of cancer cells. BTK is a key enzyme that is involved in the signaling pathway of B-cell receptor (BCR), which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol leads to the suppression of downstream signaling pathways that promote cancer cell survival and proliferation. 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol has been shown to induce apoptosis in cancer cells by inhibiting the BTK pathway.
Biochemical and Physiological Effects
2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol has shown good tolerability in preclinical studies, with no significant side effects observed.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol is its potency and selectivity for BTK inhibition. This makes it an attractive candidate for the treatment of various types of cancer. Another advantage is its favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol is its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the development of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol in humans. In addition, further studies are needed to investigate the potential of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol in combination with other anti-cancer agents. Finally, more research is needed to elucidate the mechanism of action of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol and its potential in the treatment of various types of cancer.
Synthesis Methods
The synthesis of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 2-chloroethyl cyclopropane carboxylate with thiomorpholine, which leads to the formation of 2-(thiomorpholin-4-yl)cyclopropanecarboxylic acid. This intermediate is then reacted with 4-amino-6-chloro-pyrimidine to form 2-[1-[[(6-chloro-4-pyrimidinyl)amino]methyl]cyclopropyl]thiomorpholine. The final step involves the reduction of the chloro group to form 2-[1-[[(6-thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol.
Scientific Research Applications
2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol has been extensively studied in preclinical models for its potential in the treatment of various types of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme that plays a crucial role in the survival and proliferation of cancer cells. Inhibition of BTK by 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol leads to the suppression of downstream signaling pathways that promote cancer cell survival and proliferation.
properties
IUPAC Name |
2-[1-[[(6-thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c19-6-3-14(1-2-14)10-15-12-9-13(17-11-16-12)18-4-7-20-8-5-18/h9,11,19H,1-8,10H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQVPTYHNPYMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)CNC2=CC(=NC=N2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623753.png)
![3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B6623761.png)
![6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B6623770.png)

![(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B6623786.png)
![N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-7-fluoro-6-methoxyquinazolin-4-amine](/img/structure/B6623794.png)
![5-Chloro-6-[4-(4-methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623803.png)
![5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)
![5-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B6623811.png)

![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![N-[2-(2-chloro-4-fluorophenyl)propan-2-yl]-1-(2-methoxyethyl)pyrazole-3-carboxamide](/img/structure/B6623837.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)
